molecular formula C22H24BrN5O B6505049 2-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide CAS No. 923258-30-4

2-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide

Cat. No.: B6505049
CAS No.: 923258-30-4
M. Wt: 454.4 g/mol
InChI Key: OGOGGYSSCWMPAK-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a brominated aromatic ring and a pyrimidine-based substituent. Its structure integrates a central benzamide scaffold substituted with a bromine atom at the 2-position, linked to a phenyl group that is further modified with a 4-(diethylamino)-6-methylpyrimidin-2-ylamino moiety.

Properties

IUPAC Name

2-bromo-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrN5O/c1-4-28(5-2)20-14-15(3)24-22(27-20)26-17-12-10-16(11-13-17)25-21(29)18-8-6-7-9-19(18)23/h6-14H,4-5H2,1-3H3,(H,25,29)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOGGYSSCWMPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the benzamide ring, the nature of the heterocyclic amine, and the presence of additional functional groups. Below is a detailed comparison:

Structural Analogues with Pyrimidine/Pyridine Substituents

Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes Reference
Target compound : 2-Bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide Bromo (C6H4Br), diethylamino-pyrimidine C23H26BrN5O 484.4 Potential kinase inhibitor (inferred from pyrimidine’s role in EGFR inhibition)
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methylbenzamide Methyl (C6H4CH3) instead of bromo; same pyrimidine substituent C23H27N5O 405.5 Reduced electrophilicity compared to brominated analogue; used in SAR studies
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35) Bromo-fluoro substitution on benzamide; pyridine instead of pyrimidine C13H10BrFNO 310.1 Lower molecular weight; pyridine may reduce binding specificity vs. pyrimidine
2,6-Dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide Dichloro substitution; hydroxyl-propan-2-ylamino-pyrimidine C21H21Cl2N5O2 447.1 EGFR T790M inhibitor; highlights importance of halogen placement

Sulfonamide and Quinazoline Analogues

Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes Reference
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzenesulfonamide Sulfonamide group; methoxy substitution C22H27N5O3S 441.5 Enhanced solubility due to sulfonamide; potential antibacterial applications
4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide Quinazoline core; bromo-phenyl substitution C28H22BrN3O 512.4 Broader π-conjugation; studied in anticancer screening

Substituent Effects on Activity

  • Halogen Placement : Bromine at the 2-position (target compound) vs. 4-bromo-3-fluoro (Compound 35) alters steric and electronic profiles, affecting target binding .
  • Heterocycle Choice : Pyrimidine (target) vs. pyridine (Compound 35) modulates hydrogen-bonding capacity; pyrimidines often show higher affinity in kinase inhibition .
  • Functional Groups : Sulfonamide derivatives (e.g., CAS 923113-41-1) exhibit improved solubility but reduced membrane permeability compared to benzamides .

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